Cladoniamide E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

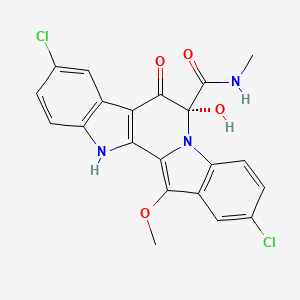

Cladoniamide E is an organic heteropentacyclic compound that is 7,12-dihydro-6H-pyrido[1,2-a:3,4-b']diindole substituted by chloro groups at positions 2 and 9, a hydroxy group and an N-methyl carbamyl group at position 6, a methoxy group at position 13, and an oxo group at position 7 (the 6R stereoisomer). It is isolated from the culture broth of Streptomyces uncialis. It is a cladoniamide, an organic heteropentacyclic compound, an organochlorine compound, a tertiary alcohol and a secondary carboxamide.

Aplicaciones Científicas De Investigación

Biosynthesis and Structural Characteristics

The biosynthetic pathway of cladoniamides, including Cladoniamide E, involves the oxidative dimerization of two molecules of L-tryptophan. This process leads to the formation of an indolocarbazole core, which is then modified through a series of enzymatic and non-enzymatic reactions to produce the final compounds. Research has identified several key enzymes involved in this pathway, including flavin-dependent oxygenases that facilitate critical rearrangements necessary for the formation of the indenotryptoline structure characteristic of cladoniamides .

Key Structural Features

- Indolocarbazole Core : The backbone structure that serves as a precursor for various modifications.

- Indenotryptoline Structure : Unique to cladoniamides, this structure is derived from rearrangements of the indolocarbazole core.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. Studies indicate that it exhibits significant activity at concentrations as low as 10 µg/mL, suggesting potential as a lead compound in anticancer drug development . The mechanism appears to involve interference with cellular processes critical for cancer cell survival.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of cladoniamides, including this compound. Compounds from this family have shown effectiveness against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This property positions cladoniamides as candidates for developing new antibiotics in an era where antibiotic resistance is a growing concern .

Biochemical Studies

The elucidation of the biosynthetic gene clusters responsible for cladoniamide production has opened avenues for further biochemical research. Understanding these pathways allows for combinatorial biosynthesis approaches, potentially leading to novel derivatives with enhanced biological activities . The ability to manipulate these pathways through genetic engineering offers a promising strategy for producing new compounds with desired properties.

Case Study 1: Cytotoxicity Assessment

In vitro studies conducted on MCF-7 cells revealed that this compound induces apoptosis at specific concentrations. The study utilized assays to measure cell viability and apoptosis markers, confirming that this compound's mechanism involves disrupting mitochondrial function and activating caspase pathways .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were performed using this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. This was particularly notable against resistant strains, suggesting its utility in developing new antimicrobial therapies .

Análisis De Reacciones Químicas

Biosynthetic Origin and Pathway Context

Cladoniamide E (6 ) originates from the cladoniamide biosynthetic pathway, which converts indolocarbazole precursors into indolotryptoline scaffolds. Key steps include:

-

Enzymatic oxidation : Flavoenzyme ClaX1 catalyzes cis-diol formation at the C4c-C7a position of indolocarbazoles .

-

N-methylation : ClaM1 methylates the succinimide ring of the diol intermediate .

-

Scaffold rearrangement : ClaX2 mediates the oxidative rearrangement to form the indolotryptoline core .

-

Non-enzymatic decomposition : this compound arises via base-catalyzed succinimide ring opening of cladoniamides A-B (1 –2 ) .

Non-Enzymatic Formation of this compound

This compound is generated through spontaneous degradation under alkaline conditions:

Reaction :

Cladoniamide A BpH 8 8 24hCladoniamide E Other Minor Derivatives

Key Findings :

-

pH sensitivity : Ring opening occurs in neutral and alkaline solutions, with full conversion at pH 8.8 .

-

Structural evidence : NMR and LC-MS confirmed the loss of the N-methyl-succinimide ring and formation of open-chain derivatives .

-

Kinetics : Decomposition progresses over 12–24 hours, with intermediates detectable via HPLC .

Table 1. Reaction Conditions and Outcomes

| Parameter | Condition/Result | Reference |

|---|---|---|

| Optimal pH | 8.8 | |

| Time to completion | 24 hours | |

| Major Products | Cladoniamides D-G (4 –7 ) | |

| Key Intermediate | Open-chain succinimide derivative |

Structural Characterization and Stability

-

Core structure : this compound retains the indolotryptoline scaffold but lacks the N-methyl-succinimide ring present in cladoniamides A-B .

-

Reactivity : The electron-rich bis-indole system renders it prone to further decomposition under prolonged basic conditions .

-

Detection : Identified in heterologous production systems (e.g., Streptomyces coelicolor) via LC-MS and UV/Vis profiling .

Biological and Experimental Context

-

Heterologous production : Engineered E. coli strains expressing ClaX1, ClaM1, ClaX2, and ClaM3 confirmed the enzymatic cascade preceding non-enzymatic steps .

-

Biological activity : While this compound itself was not assayed, related derivatives (e.g., 3-chloroarcyriaflavin A) showed IC50 values of 1.42–4.42 μM against HCT-116 cancer cells .

Mechanistic Insights

Propiedades

Fórmula molecular |

C21H15Cl2N3O4 |

|---|---|

Peso molecular |

444.3 g/mol |

Nombre IUPAC |

(12R)-7,17-dichloro-12-hydroxy-20-methoxy-N-methyl-11-oxo-3,13-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,14(19),15,17-octaene-12-carboxamide |

InChI |

InChI=1S/C21H15Cl2N3O4/c1-24-20(28)21(29)19(27)15-11-7-9(22)3-5-13(11)25-16(15)17-18(30-2)12-8-10(23)4-6-14(12)26(17)21/h3-8,25,29H,1-2H3,(H,24,28)/t21-/m1/s1 |

Clave InChI |

YOJVEXXBEGGPCU-OAQYLSRUSA-N |

SMILES isomérico |

CNC(=O)[C@@]1(C(=O)C2=C(C3=C(C4=C(N31)C=CC(=C4)Cl)OC)NC5=C2C=C(C=C5)Cl)O |

SMILES canónico |

CNC(=O)C1(C(=O)C2=C(C3=C(C4=C(N31)C=CC(=C4)Cl)OC)NC5=C2C=C(C=C5)Cl)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.